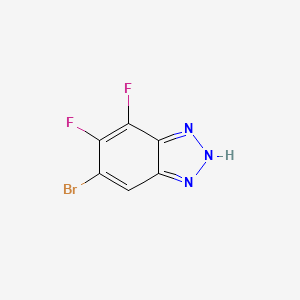

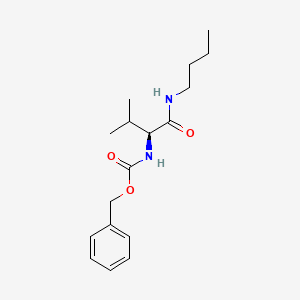

![molecular formula C9H8BrN3O2 B1376952 Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 1251013-42-9](/img/structure/B1376952.png)

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

Descripción general

Descripción

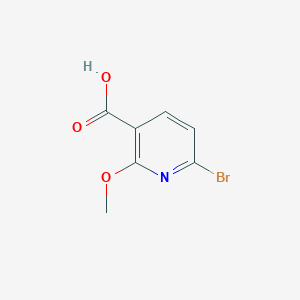

“Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate” is a chemical compound with the molecular formula C9H8BrN3O2 . It has a molecular weight of 270.09 . The compound is typically stored in a dry environment at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrN3O2/c1-2-15-8(14)7-5-13-4-6(10)3-11-9(13)12-7/h3-5H,2H2,1H3 . This code provides a unique identifier for the compound, which can be used to generate its molecular structure.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Pyrrolo and Thiazolo Derivatives

- Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a closely related compound, has been utilized in synthesizing new pyrrolo[1,2-c]pyrimidone, thiazolo[3,4-c]pyrimidone, and pyrimido[4,5-d]pyridazine derivatives. These compounds hold potential for various biological activities due to their heterocyclic cores (Kheder, Mabkhot, & Farag, 2009).

Anti-Hepatitis B Virus Activity

- Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. Some of these compounds showed significant inhibitory effects on the replication of HBV DNA, highlighting their potential as therapeutic agents (Chen et al., 2011).

Anticancer and Antimicrobial Activities

- Novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, which can be synthesized using ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate as a starting material, have been investigated for their immunomodulatory and anticancer activities. Some of these compounds demonstrated significant inhibitory effects against colon carcinoma and hepatocellular carcinoma cells, as well as potential antimicrobial activity against Staphylococcus aureus (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).

Synthesis of Pyrazolopyrimidines as Anticancer Agents

- A novel series of pyrazolopyrimidine derivatives, which could be synthesized from compounds related to ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, were evaluated for their cytotoxic activities against cancer cell lines. Some of these compounds exhibited promising anticancer potential, highlighting the importance of such intermediates in medicinal chemistry (Rahmouni et al., 2016).

Synthesis of Pyrimido[1,2-a]pyrimidines

- Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, which can be synthesized from this compound, have been used to generate novel pyrimido[1,2-a]pyrimidines under microwave irradiation and solvent-free conditions. This method offers a convenient approach to constructing complex heterocyclic systems, which are significant in pharmaceutical research (Eynde, Hecq, Kataeva, & Kappe, 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound is also suggested to be an inhibitor of CYP1A2 . These properties could impact the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . Direct contact with skin and eyes should be avoided, and good ventilation should be ensured during its handling .

Propiedades

IUPAC Name |

ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)7-4-12-9-11-3-6(10)5-13(7)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDILKVDGYVAARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

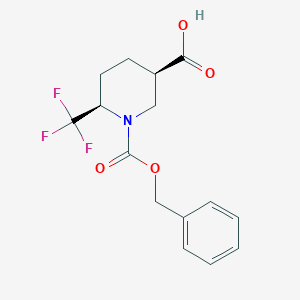

![3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid](/img/structure/B1376872.png)

![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1376884.png)

![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)